molecular formula C15H7F6N3O5 B2773184 N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 24094-66-4

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B2773184
CAS No.: 24094-66-4
M. Wt: 423.227
InChI Key: JPQMSJTVMLPKIK-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is a chemical compound characterized by the presence of trifluoromethyl and dinitrobenzamide groups

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

“N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Safety and Hazards

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is considered hazardous. It’s toxic if swallowed and it’s advised to wash face, hands and any exposed skin thoroughly after handling .

Future Directions

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This suggests that there’s a lot of potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of this compound oxides.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
  • N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
  • 3,5-bis(trifluoromethyl)phenyl isocyanate

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and dinitrobenzamide groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3O5/c16-14(17,18)8-3-9(15(19,20)21)5-10(4-8)22-13(25)7-1-11(23(26)27)6-12(2-7)24(28)29/h1-6H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQMSJTVMLPKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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